molecular formula C8H14N2O B15433114 N-(1-Cyano-3-methylbutyl)acetamide CAS No. 87783-67-3

N-(1-Cyano-3-methylbutyl)acetamide

Cat. No.: B15433114
CAS No.: 87783-67-3
M. Wt: 154.21 g/mol
InChI Key: ZHXFPCKQWMEXKE-UHFFFAOYSA-N
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Description

N-(1-Cyano-3-methylbutyl)acetamide is a chemical compound of significant interest in organic synthesis and chemical ecology research. Its structure, featuring both cyano and acetamide functional groups on a branched carbon chain, makes it a valuable intermediate in complex synthetic pathways. This compound is recognized as a key precursor in the synthesis of Pregabalin, a prominent pharmaceutical agent used for the treatment of conditions such as neuropathic pain, epilepsy, and generalized anxiety disorder . In biological studies, related acetamide compounds, such as N-(3-methylbutyl)acetamide, have been identified as semiochemicals. Research indicates that N-(3-methylbutyl)acetamide is a principal volatile component in the venom of female paper wasps (Polistes species) and acts as an effective attractant for several species within this genus, suggesting a role in chemical communication . Furthermore, N-(3-methylbutyl)acetamide has been identified as a component in the rectal glands of male fruit flies (Bactrocera kraussi), indicating its potential function in insect pheromone blends . These findings highlight the broader research utility of this chemical class in developing insect attractants or for ecological behavioral studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87783-67-3

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-(1-cyano-3-methylbutyl)acetamide

InChI

InChI=1S/C8H14N2O/c1-6(2)4-8(5-9)10-7(3)11/h6,8H,4H2,1-3H3,(H,10,11)

InChI Key

ZHXFPCKQWMEXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(1-Cyano-3-methylbutyl)acetamide and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 1-cyano-3-methylbutyl C₇H₁₂N₂O 140.18 Aliphatic cyano group, moderate polarity
2-Cyano-N-[(methylamino)carbonyl]acetamide 2-cyano, methylamino carbonyl C₅H₇N₃O₂ 157.13 Cyano at α-position; unstudied toxicology
N-(1,1,3,3-Tetramethylbutyl)acetamide Branched alkyl, no cyano C₁₀H₂₁NO 171.28 High lipophilicity, low polarity
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide derivatives Benzothiazole ring, trifluoromethyl Varies ~300–350 Aromatic heterocycle; pharmacological applications

Functional Group Impact

Cyano Group
  • Target Compound: The terminal cyano group on the aliphatic chain enhances polarity and may facilitate hydrogen bonding or dipole interactions, influencing solubility in polar solvents.
Aliphatic vs. Aromatic Substituents
  • N-(1,1,3,3-Tetramethylbutyl)acetamide : The bulky, branched alkyl chain confers high lipophilicity, making it less water-soluble than the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Cyano-3-methylbutyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include temperature (maintained at 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly basic). For example, highlights the necessity of monitoring intermediates via HPLC to ensure purity (>95%) and avoid side reactions like hydrolysis of the cyano group. Reaction progress can be tracked using TLC or NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyano group (~110–120 ppm in ¹³C) and acetamide carbonyl (~165–175 ppm).
  • HPLC : Used to assess purity (>95%) and separate by-products.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₅N₂O: theoretical 167.12 g/mol).
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹).
    These methods are standard in acetamide derivative analysis, as noted in and .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Assays : Broth microdilution (MIC values against Gram+/− bacteria, fungi) per CLSI guidelines.
  • Cytotoxicity : MTT assays (IC₅₀ determination in cancer cell lines like HeLa or MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
    emphasizes using biochemical probes to study enzyme interactions, requiring controls like DMSO blanks and reference inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and pharmacokinetic profile?

  • Methodological Answer :

  • SAR Studies : Systematic substitution of the cyano or methyl groups (e.g., replacing cyano with carboxyl to assess solubility).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR.
  • ADME Profiling : In vitro assays (e.g., Caco-2 permeability, microsomal stability) and in silico tools (SwissADME) predict absorption and metabolism.
    and suggest that modifying substituents can alter metabolic pathways (e.g., cytochrome P450 interactions) and bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Variable Standardization : Ensure consistent cell lines (e.g., ATCC-validated HepG2), assay conditions (pH, serum concentration), and compound purity.
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
  • Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding affinity alongside enzyme assays).
    notes discrepancies in cytotoxicity data due to variations in incubation times (24 vs. 48 hours) .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed pathways.
  • Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates with target enzymes.
  • In Vivo Models : Zebrafish or murine studies for toxicity and efficacy, with PK/PD modeling.
    and highlight the use of isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolite formation in vivo .

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